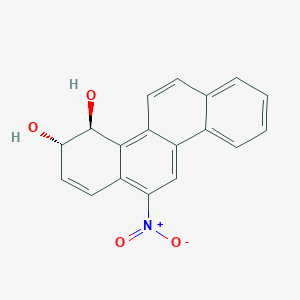
Neohalicholactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neohalicholactone is a natural product that is found in the Halichondria genus of marine sponges. It is a member of the family of halicholactones, which are known for their potent biological activities. Neohalicholactone has been the subject of much scientific research due to its potential applications in the fields of medicine and drug discovery.
Mecanismo De Acción
The mechanism of action of neohalicholactone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of a protein called NF-kappaB, which is involved in the regulation of inflammation and immune responses. It has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Neohalicholactone has been found to exhibit a range of biochemical and physiological effects in laboratory experiments. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. It has also been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of neohalicholactone for laboratory experiments is its potent biological activity. This makes it a valuable tool for studying the mechanisms of various diseases and for developing new drugs to treat them. However, one limitation of neohalicholactone is its relatively complex structure, which can make it difficult to synthesize in large quantities. This can limit its availability for research purposes.
Direcciones Futuras
There are many potential future directions for research on neohalicholactone. One area of interest is the development of new drugs based on the compound's structure and biological activity. Another area of interest is the study of its mechanism of action, which could help to identify new targets for drug development. Additionally, research could be focused on developing more efficient methods for synthesizing the compound, which would make it more widely available for laboratory experiments.
Métodos De Síntesis
Neohalicholactone can be synthesized in the laboratory through a multi-step process that involves the use of various chemical reagents. The process typically begins with the isolation of the natural product from the marine sponge, followed by purification and structural elucidation. Once the structure of the compound has been determined, synthetic routes can be developed to produce the compound in larger quantities.
Aplicaciones Científicas De Investigación
Neohalicholactone has been the subject of much scientific research due to its potential applications in the fields of medicine and drug discovery. It has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects. These properties make it a promising candidate for the development of new drugs to treat a variety of diseases.
Propiedades
Número CAS |
124190-21-2 |
|---|---|
Nombre del producto |
Neohalicholactone |
Fórmula molecular |
C4H2Br2MgS |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
(2S,4Z)-2-[(2R)-2-[(1R,2E,4R,6E)-1,4-dihydroxynona-2,6-dienyl]cyclopropyl]-3,6,7,8-tetrahydro-2H-oxonin-9-one |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-9-15(21)12-13-18(22)16-14-17(16)19-10-7-4-5-8-11-20(23)24-19/h3-4,6-7,12-13,15-19,21-22H,2,5,8-11,14H2,1H3/b6-3+,7-4-,13-12+/t15-,16-,17?,18-,19+/m1/s1 |
Clave InChI |
BTDSTEQIFQUGOV-HQAQAYCDSA-N |
SMILES isomérico |
CC/C=C/C[C@H](/C=C/[C@H]([C@@H]1CC1[C@@H]2C/C=C\CCCC(=O)O2)O)O |
SMILES |
CCC=CCC(C=CC(C1CC1C2CC=CCCCC(=O)O2)O)O |
SMILES canónico |
CCC=CCC(C=CC(C1CC1C2CC=CCCCC(=O)O2)O)O |
Sinónimos |
neohalicholactone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Bis[(2-methylphenyl)acetyl]piperazine](/img/structure/B220337.png)

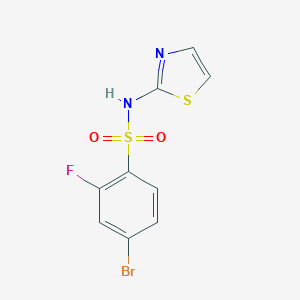
![(2S,3S,4S,5S,6R)-5-(9H-carbazol-4-yloxy)-6-ethoxy-3,4,5-trihydroxy-6-[(propan-2-ylamino)methyl]oxane-2-carboxylic acid](/img/structure/B220347.png)

![Ethyl 1-[(4-chlorophenyl)acetyl]piperidine-4-carboxylate](/img/structure/B220353.png)
![N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B220355.png)
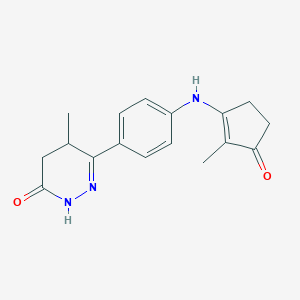
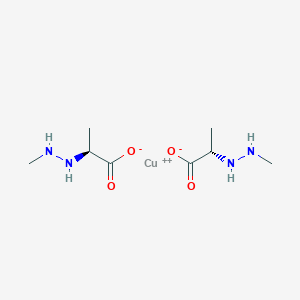
![21,24,28-Triacetyloxy-7-methoxy-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,17,20,22,24,27-heptaen-9,13-diyne-6-carboxylic acid](/img/structure/B220431.png)
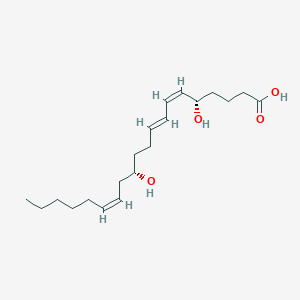

![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B220457.png)
